3alpha(S)-strictosidinium(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35N2O9+ |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/p+1/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1 |
InChI Key |
XBAMJZTXGWPTRM-NTXHKPOFSA-O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Enzymology of 3alpha S Strictosidinium 1+ Formation: Strictosidine Synthase Str
Structural Biology of Strictosidine (B192452) Synthase
Enzyme-Substrate and Enzyme-Product Complex Analysis
The three-dimensional structure of Strictosidine Synthase (STR), particularly from the Indian medicinal plant Rauvolfia serpentina (designated as STR1), has been elucidated through X-ray crystallography, providing significant insights into its catalytic mechanism. nih.govnih.gov This analysis has been extended to complexes of the enzyme with its substrates, tryptamine (B22526) and secologanin (B1681713), as well as its product, strictosidine. nih.govnih.govrcsb.orgrcsb.org These studies reveal the structural basis for substrate recognition and the stereospecific formation of 3α(S)-strictosidine. nih.govnih.gov
The crystal structure of STR1 reveals a six-bladed β-propeller fold, a novel architecture for a plant protein at the time of its discovery. nih.govnih.gov The active site is located in a pocket where the substrates bind. nih.govresearchgate.net Crystallization of STR1 in complex with its natural substrates, tryptamine and secologanin, has provided a detailed view of the active site and the interactions that govern substrate preference. nih.govrcsb.org
Enzyme-Substrate Complexes:
Analysis of the STR1-tryptamine and STR1-secologanin complexes shows that both substrates occupy the same binding pocket. nih.govresearchgate.net
Tryptamine Binding: Tryptamine is positioned at the bottom of the active site pocket. wikipedia.org A crucial interaction involves the primary amine group of tryptamine forming a hydrogen bond with the carboxylate side chain of the catalytic residue, Glutamic acid 309 (Glu309). nih.govwikipedia.org This interaction is believed to be essential for the deprotonation of the amine, a necessary step for the subsequent condensation reaction. nih.gov The indole (B1671886) ring of tryptamine is surrounded by hydrophobic and aromatic residues, including Phenylalanine 226 (Phe226) and Tyrosine 151 (Tyr151), which help to orient the substrate correctly. wikipedia.org
Secologanin Binding: In the STR1-secologanin complex, the aldehyde group of secologanin is positioned towards Glu309. researchgate.net The glucose moiety of secologanin extends out of the catalytic pocket, exposed to the solvent, which explains the enzyme's tolerance for modifications at this position. researchgate.netmit.edu
Superposition of the two substrate complexes reveals that the amine group of tryptamine and the aldehyde group of secologanin are positioned in close proximity, approximately 1.23 Å apart, which is ideal for the Pictet-Spengler reaction to occur. nih.gov
Enzyme-Product Complex:
The crystal structure of STR1 in complex with its product, strictosidine, further illuminates the catalytic process. rcsb.orgacs.org The strictosidine molecule occupies the active site, with key interactions reinforcing the proposed mechanism. This complex confirms the role of the active site in controlling the stereochemistry of the reaction, leading exclusively to the 3α(S) isomer. nih.gov A computational study based on the crystal structure of the R. serpentina STR in complex with strictosidine (PDB: 2V91) has been used to model the reaction mechanism. acs.org
Crystallographic Data:
The following table summarizes key crystallographic data for Rauvolfia serpentina Strictosidine Synthase (STR1) and its complexes.
| Complex | PDB Code | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å) |
| Native STR1 | Not specified | 2.95 | R3 | a = b = 150.3, c = 122.4 |
| STR1-Tryptamine | Not specified | 2.38 | R3 | a = b = 147.3, c = 122.3 |
| STR1 with Tryptamine and Secologanin | 2FP8 | 2.30 | Not specified | Not specified |
| STR1-Strictosidine | 2V91 | 3.01 | Not specified | Not specified |
Data sourced from multiple crystallographic studies. rcsb.orgrcsb.orgcapes.gov.briucr.orgresearchgate.netnih.gov
Key Amino Acid Residues in the Active Site:
Site-directed mutagenesis and structural analysis have identified several key amino acid residues crucial for substrate binding and catalysis.
| Residue | Role | Supporting Evidence |
| Glu309 | Essential catalytic residue, involved in proton abstraction from tryptamine's amine group. | Mutagenesis studies, proximity to substrates in crystal structures. nih.govnih.govrcsb.orgwikipedia.org |
| Phe226 | Orients the indole ring of tryptamine through hydrophobic interactions. | Structural analysis of the enzyme-substrate complex. wikipedia.org |
| Tyr151 | Orients the indole ring of tryptamine through hydrophobic interactions. | Structural analysis of the enzyme-substrate complex. wikipedia.org |
| Val208 | Influences substrate acceptance; a Val208Ala mutant showed altered substrate specificity. | Site-directed mutagenesis experiments. rcsb.org |
These detailed analyses of the enzyme-substrate and enzyme-product complexes have provided a robust framework for understanding the mechanism of Strictosidine Synthase and have paved the way for rational, structure-based engineering of the enzyme to produce novel alkaloid derivatives. nih.govrcsb.org
Molecular Biology and Regulation of Strictosidine Biosynthesis
Strictosidine (B192452) Synthase Gene (STR) Isolation and Characterization
Strictosidine synthase (STR) is the pivotal enzyme that catalyzes the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the central intermediate in the biosynthesis of over 2,500 MIAs. plos.org The gene encoding this crucial enzyme, STR, was first isolated from the medicinal plants Catharanthus roseus and Rauvolfia serpentina. cjnmcpu.com
The isolation of the STR gene was a significant breakthrough, enabling detailed study of its structure and function. In one study focusing on Papaver somniferum, a consensus sequence of the STR gene was identified as being 1179 base pairs long. ut.ac.irresearchgate.net Structural analysis and modeling of the STR protein have revealed a six-bladed β-propeller fold, a conformation that is crucial for its catalytic activity. cjnmcpu.com The protein sequences of the plant SSL gene family, to which STR belongs, contain two conserved motifs: a strictosidine synthase (SS) motif responsible for the synthesis of strictosidine, and an SS-like N-terminal domain. mdpi.com The characterization of the STR gene has been instrumental in understanding the regulation of MIA pathways and has opened avenues for metabolic engineering to enhance the production of valuable alkaloids. ut.ac.irresearchgate.net
Transcriptional Regulation of STR Gene Expression
The expression of the Strictosidine Synthase (STR) gene is a tightly controlled process, influenced by a variety of internal and external signals. This regulation occurs primarily at the transcriptional level, involving a complex interplay of hormonal signals, elicitors, and specific transcription factors that bind to promoter regions of the gene.
The expression of the STR gene is significantly influenced by plant hormones and external elicitors, which are compounds that trigger defense responses in plants.
Auxin , another critical plant hormone, also plays a role in regulating STR expression, although its effects can be repressive. Studies have shown that jasmonate can influence auxin biosynthesis and transport. For instance, MeJA can induce the expression of ANTHRANILATE SYNTHASE genes, leading to increased production of tryptophan, a precursor for both indole (B1671886) alkaloids and auxin. nih.gov Furthermore, jasmonate has been shown to upregulate auxin synthesis by transcriptionally activating genes like ASA1 and YUCCA. nih.govoup.com This intricate crosstalk highlights a complex regulatory network where the balance between these hormones can fine-tune the production of strictosidine.
Elicitors , such as those derived from fungi, also induce STR expression, often through the jasmonate signaling pathway. d-nb.infonih.gov The promoter of the STR gene contains specific elicitor-responsive elements, confirming its role in plant defense responses. nih.gov
A number of transcription factors have been identified that directly bind to the promoter of the STR gene and regulate its expression. These factors are key components of the signaling cascades initiated by hormones and elicitors.
ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins are a family of transcription factors that play a central role in the jasmonate-mediated activation of STR. mdpi.com ORCA2 and ORCA3, in particular, bind to a jasmonate and elicitor-responsive element (JERE) in the STR promoter to activate its transcription. mdpi.comnih.gov Overexpression of ORCA2 leads to significantly increased transcript levels of STR. nih.gov The ORCA genes themselves are organized in a genomic cluster and are upregulated in response to MeJA. universiteitleiden.nl
CrMYC1 and CrMYC2 are basic helix-loop-helix (bHLH) transcription factors that are also involved in regulating the MIA pathway. mdpi.com CrMYC1 was found to bind to a G-box element in the STR promoter. kyoto-u.ac.jptandfonline.com CrMYC2, a homolog of AtMYC2 in Arabidopsis, acts upstream of the ORCA transcription factors. universiteitleiden.nlkyoto-u.ac.jp It controls the jasmonate-responsive expression of ORCA2 and ORCA3, thereby indirectly activating the STR gene. universiteitleiden.nlmdpi.comtandfonline.com Interestingly, while CrMYC2 is critical for the MeJA-responsive expression of ORCAs, it does not appear to directly regulate the STR promoter itself. mdpi.com
Other transcription factors also contribute to the regulation of STR. G-box binding factors (GBFs) , specifically CrGBF1 and CrGBF2, have been shown to act as transcriptional repressors of the STR promoter by interacting with its G-box element. In contrast, CrBPF1 , a MYB-like transcription factor, can activate STR transcription by binding to a different element in its promoter. nih.gov
The interplay between these activators and repressors allows for precise control over strictosidine biosynthesis in response to various developmental and environmental cues.
| Transcription Factor | Family | Binding Site/Target | Function |
| ORCA2/ORCA3 | AP2/ERF | JERE in STR promoter | Activator mdpi.comnih.gov |
| CrMYC1 | bHLH | G-box in STR promoter | Binds to promoter kyoto-u.ac.jptandfonline.com |
| CrMYC2 | bHLH | ORCA2 & ORCA3 promoters | Activator of ORCA genes universiteitleiden.nlmdpi.comtandfonline.com |
| CrGBF1/CrGBF2 | bZIP | G-box in STR promoter | Repressor |
| CrWRKY1 | WRKY | TDC promoter | Activator of TDC, Repressor of ORCA2/3 mdpi.commdpi.com |
| CrBPF1 | MYB-like | Element in STR promoter | Activator nih.govmdpi.com |
Hormonal and Elicitor Responses (e.g., Jasmonate, Auxin)
Gene Expression Profiles in Strictosidine-Producing Plants
The biosynthesis of strictosidine is not uniform throughout the plant; it is highly compartmentalized, with gene expression being specific to certain organs and cell types. This spatial regulation is crucial for the efficient production and accumulation of MIAs.
In Catharanthus roseus, the expression of MIA pathway genes is spatially segregated. Early steps of the pathway, including the synthesis of the iridoid precursor secologanin, occur in specialized cells called internal phloem-associated parenchyma (IPAP) cells. nih.gov The STR gene, along with the gene for tryptophan decarboxylase (TDC), which produces the other precursor tryptamine, is primarily expressed in the epidermis of leaves and roots. nih.gov The final steps leading to the accumulation of certain complex alkaloids, like vindoline (B23647), are confined to yet another cell type, the idioblasts. nih.gov
This cellular partitioning necessitates the transport of intermediates between different cell types. For example, secologanin, produced in the IPAP cells, must be transported to the epidermis where STR is active. nih.gov A secologanin transporter (SLTr), which is physically clustered with TDC and STR on the genome, is specifically expressed in the epidermis to facilitate this transport. nih.gov
Studies in other plants have also revealed organ-specific expression patterns. In Papaver somniferum, STR gene expression was found to be highest in the leaves, followed by the stem and capsule, with the root showing the lowest expression. ut.ac.irresearchgate.net Conversely, in the related species Papaver bracteatum, the root exhibited the highest expression of the STR gene. ut.ac.irresearchgate.net These differences highlight the diverse regulatory strategies employed by different plant species.
| Plant Species | Organ | Relative STR Expression | Cell Type (C. roseus) | Primary Gene Expression |
| Papaver somniferum | Leaf | High (12x root) ut.ac.irresearchgate.net | IPAP Cells | MEP and Iridoid pathways nih.gov |
| Stem | Medium (4.09x root) ut.ac.irresearchgate.net | Epidermis | TDC, STR, SLTr nih.gov | |
| Capsule | Low (1.3x root) ut.ac.irresearchgate.net | Idioblasts | Late-stage MIA pathway genes nih.gov | |
| Root | Baseline ut.ac.irresearchgate.net | |||
| Papaver bracteatum | Root | High (5x capsule) ut.ac.irresearchgate.net | ||
| Stem | Medium (3x capsule) ut.ac.irresearchgate.net | |||
| Leaf | Low (2.5x capsule) ut.ac.irresearchgate.net | |||
| Capsule | Baseline ut.ac.irresearchgate.net |
Transcriptomic Analyses of the Monoterpenoid Indole Alkaloid Pathway
The advent of high-throughput transcriptomic technologies, such as RNA-sequencing (RNA-seq), has revolutionized the study of complex metabolic pathways like MIA biosynthesis. nih.govspringernature.com These approaches allow for a global view of gene expression, enabling researchers to identify new pathway genes, understand coordinated gene regulation, and uncover complex regulatory networks. nih.govspringernature.com
Transcriptomic studies in MIA-producing plants like Catharanthus roseus, Camptotheca acuminata, and Rauvolfia serpentina have generated vast datasets of gene expression profiles across different tissues and under various conditions, such as elicitor treatment. plos.org By analyzing genes that are co-expressed with known MIA pathway genes, researchers can identify candidate genes for uncharacterized enzymatic steps or regulatory roles. nih.govspringernature.com
For example, transcriptomic analysis of C. roseus revealed that alkaloid biosynthetic genes, including STR, are coordinately upregulated in response to methyl jasmonate treatment. plos.org Comparing the transcriptomes of different cell types, such as dedifferentiated cells and cambial meristematic cells, has provided insights into the metabolic changes and regulatory signals, like hormones, that govern alkaloid production. frontiersin.org These analyses identified thousands of differentially expressed genes, many of which were enriched in pathways related to MIA biosynthesis. frontiersin.org
Furthermore, single-cell RNA-sequencing (scRNA-seq) has provided unprecedented resolution, confirming the cell-type-specific expression of MIA pathway genes in C. roseus leaves. nih.gov This level of detail has been crucial in validating the spatial partitioning of the pathway and has enabled the construction of cell-type-specific co-expression networks, which are powerful tools for discovering new genes and understanding the intricate regulation of this important metabolic pathway. nih.gov
Proteomic Investigations of Strictosidine Biosynthetic Enzymes
Proteomic analysis has become an essential tool for identifying and quantifying the array of enzymes involved in the complex biosynthesis of strictosidine and other terpenoid indole alkaloids (TIAs). These studies provide direct evidence of protein expression, complementing genomic and transcriptomic data to build a more complete picture of the metabolic pathways. Research has largely centered on the medicinal plant Catharanthus roseus, a primary source of many valuable TIAs.
Early proteomic approaches in C. roseus cell suspension cultures utilized two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) to separate proteins, followed by mass spectrometry for identification. In one such study, a systematic analysis of the proteome of the C. roseus cell suspension culture A11 was conducted. nih.gov This cell line is known to accumulate strictosidine, ajmalicine, and vindolinine. researchgate.net Researchers monitored alkaloid accumulation over a 21-day period, observing a peak on day 16. nih.govresearchgate.net From the complex protein profile, 88 protein spots were selected for identification by MALDI-MS/MS, leading to the successful identification of 58 proteins. nih.govresearchgate.net Notably, this included two isoforms of strictosidine synthase (STR), the pivotal enzyme that catalyzes the condensation of tryptamine and secologanin to form 3alpha(S)-strictosidinium(1+). nih.govresearchgate.net Other identified proteins were linked to precursor supply, such as tryptophan synthase, and regulatory pathways, like 12-oxophytodienoate reductase, which is involved in jasmonic acid biosynthesis. nih.govresearchgate.net
To gain deeper insights, comparative proteomic studies have been employed. One investigation compared the proteomes of two independent C. roseus cell lines, 'Leiden' (LCL) and 'Würzburg' (WCL), which differ in their TIA production capabilities. wiley.com Using 2D-DIGE (Difference Gel Electrophoresis), the study revealed 358 protein spots that differed quantitatively by at least a two-fold ratio between the two lines. wiley.com Of these, 172 proteins were identified using mass spectrometry. wiley.com The identified proteins included key enzymes of the TIA pathway, providing a snapshot of the enzymatic machinery. wiley.com
More recent gel-free/label-free proteomic techniques have been applied to investigate the effects of environmental stimuli on the TIA pathway. A study on C. roseus leaves subjected to a binary stress of UV-B irradiation followed by dark incubation found a significant increase in the content of strictosidine, ajmalicine, vindoline, and catharanthine. frontiersin.orgcore.ac.uk The proteomic analysis revealed that 10-hydroxygeraniol oxidoreductase, an enzyme involved in the biosynthesis of the secologanin precursor, was two-fold more abundant in the stressed group compared to the control. frontiersin.orgcore.ac.uk This highlights how proteomics can link environmental triggers to changes in the expression of specific biosynthetic enzymes.
Proteomic analyses have not been limited to C. roseus. In the camptothecin-producing plant Ophiorrhiza pumila, strictosidine synthase activity was detected in protein extracts from stems and roots, correlating with mRNA expression patterns and demonstrating the presence of this key enzyme in other species that produce monoterpenoid indole alkaloids. nih.gov These collective studies underscore the power of proteomics to identify novel proteins, confirm the expression of known enzymes, and understand the regulation of the strictosidine biosynthetic pathway under various conditions.
Table 1: Proteomic Studies on Strictosidine Biosynthesis in Catharanthus roseus
| Study Focus | Plant Material | Proteomic Technique | Key Findings | Reference(s) |
|---|---|---|---|---|
| Identification of TIA-related proteins | Cell suspension culture (A11) | 2D-PAGE, MALDI-MS/MS | Identified 58 proteins, including two isoforms of Strictosidine Synthase (STR) and Tryptophan Synthase. | researchgate.net, nih.gov, universiteitleiden.nl |
| Comparative proteomics of cell lines | Cell suspension cultures (LCL vs. WCL) | 2D-DIGE, MALDI-MS/MS | Identified 172 differentially expressed proteins; 63 were enzymes potentially involved in secondary metabolism, including 22 in TIA biosynthesis. | wiley.com |
| Stress-induced alkaloid biosynthesis | Leaves | Gel-free/label-free proteomics | Increased abundance of 10-hydroxygeraniol oxidoreductase under UV-B and dark stress, correlating with increased alkaloid levels. | frontiersin.org, core.ac.uk |
Table 2: Selected Enzymes in TIA Biosynthesis Identified via Proteomics in Catharanthus roseus
| Enzyme Name | EC Number | Role in Pathway | Reference(s) |
|---|---|---|---|
| Strictosidine Synthase (STR) | 4.3.3.2 | Catalyzes the formation of strictosidine from tryptamine and secologanin. | wiley.com, researchgate.net, nih.gov |
| Tryptophan Synthase | 4.2.1.20 | Involved in the biosynthesis of tryptophan, the precursor to tryptamine. | researchgate.net, nih.gov |
| 10-Hydroxygeraniol Oxidoreductase | 1.1.1.324 | An enzyme in the seco-iridoid pathway leading to secologanin. | frontiersin.org, core.ac.uk |
| 12-Oxophytodienoate Reductase | 1.1.1.--- | Catalyzes a step in the biosynthesis of the regulator jasmonic acid. | researchgate.net, nih.gov |
Directed Evolution and Engineering of Strictosidine Synthase Functionality
Substrate Specificity of Strictosidine (B192452) Synthase
The ability of strictosidine synthase to accept various substrates is a key determinant in its utility for creating diverse alkaloid libraries. While naturally exhibiting high specificity, research has demonstrated that this specificity can be altered through targeted engineering.
Strictosidine synthase naturally catalyzes the condensation of tryptamine (B22526) and secologanin (B1681713). researchgate.netnih.govacs.org The enzyme displays a high degree of specificity for the tryptamine moiety, particularly the indole (B1671886) ring, which is crucial for substrate recognition. wikipedia.org While the enzyme can accept some modifications to its substrates, its natural promiscuity is limited. For instance, tryptamine analogs with substituents at the 5-position of the indole ring are generally not accepted by the wild-type enzyme. researchgate.net The enzyme's active site, a 6-bladed β-propeller fold, creates a specific binding pocket that accommodates the natural substrates with high precision, ensuring the stereoselective formation of 3α(S)-strictosidine. wikipedia.orgnih.gov
The binding of substrates is thought to occur in a "tryptamine-first" manner, where tryptamine binds to the active site before secologanin. acs.org This ordered binding is due to the large size of secologanin, which would otherwise obstruct the entry of tryptamine. acs.org Key amino acid residues within the active site, such as Glu309, Phe226, and Tyr151 in Rauvolfia serpentina STR, play a crucial role in substrate binding and catalysis. wikipedia.org
Table 1: Natural Substrates and Products of Strictosidine Synthase
| Substrate 1 | Substrate 2 | Product | Enzyme Source |
|---|---|---|---|
| Tryptamine | Secologanin | 3α(S)-Strictosidine | Rauvolfia serpentina, Catharanthus roseus |
| 7-Aza-tryptamine | Secologanin | 12-Aza-strictosidine | Rauvolfia serpentina |
Recent advancements in protein engineering have successfully broadened the substrate scope of strictosidine synthase, enabling the synthesis of novel strictosidine derivatives. wikipedia.orgnih.gov By introducing specific mutations in the enzyme's active site, researchers have been able to overcome the enzyme's natural high specificity. researchgate.netnih.gov
A key breakthrough was the rational redesign of the active site of Rauvolfia serpentina strictosidine synthase (RsSTR). researchgate.netnih.gov The crystal structure of RsSTR in complex with its substrates provided a roadmap for targeted mutagenesis. researchgate.netnih.gov One notable success was the mutation of valine-208 to alanine (B10760859) (V208A). wikipedia.orgresearchgate.net This single amino acid substitution allowed the enzyme to accept tryptamine analogs with substitutions at the 5-position of the indole ring, such as 5-methyl and 5-methoxy tryptamine, leading to the formation of 5-methyl- and 5-methoxystrictosidines while maintaining the natural stereoselectivity. wikipedia.orgresearchgate.net Similarly, a corresponding mutation (V214M) in Catharanthus roseus STR (CrSTR) also expanded its substrate tolerance. researchgate.net
Furthermore, studies have shown that STRs can accept non-natural short-chain aliphatic aldehydes as substrates. acs.org Interestingly, this can lead to a switch in the stereochemical outcome of the reaction, producing the (R)-enantiomer instead of the natural (S)-product. acs.org This is attributed to an inverted binding mode of these smaller aldehydes within the active site. acs.org These findings underscore the potential of engineered STRs as versatile biocatalysts for generating a wide array of novel alkaloid precursors.
Table 2: Engineered Strictosidine Synthase Variants and Their Novel Substrates/Products
| Enzyme Variant | Natural Enzyme Source | Amino Acid Mutation | Novel Substrate(s) | Novel Product(s) |
|---|---|---|---|---|
| RsSTR | Rauvolfia serpentina | Val208Ala | 5-Methyltryptamine, 5-Methoxytryptamine | 10-Methylstrictosidine, 10-Methoxystrictosidine |
| CrSTR | Catharanthus roseus | Val214Met | 5-Substituted tryptamines | 5-Substituted strictosidines |
| CrSTR | Catharanthus roseus | Asp107Ala | Pentynyl secologanin derivative | Novel strictosidine analogue |
Natural Substrate Specificity
Enzyme Redesign for Modified Catalytic Properties
Beyond altering substrate specificity, the redesign of strictosidine synthase has also focused on modifying its catalytic properties to enhance its utility in biocatalysis. researchgate.netnih.gov Protein engineering techniques, such as circular permutation, have been explored to probe the structure-function relationships of this β-propeller enzyme. nih.gov By creating a focused library of circularly permuted variants, researchers have identified regions of the enzyme that are critical for proper folding, stability, and catalytic activity. nih.gov
Site-directed mutagenesis has been a powerful tool in this endeavor. The identification of key catalytic residues, such as Glu309 in RsSTR, which is essential for the Pictet-Spengler reaction, has allowed for a more rational approach to enzyme redesign. wikipedia.orgnih.gov By modifying residues in and around the active site, it is possible to fine-tune the enzyme's catalytic efficiency and even alter the reaction mechanism to favor the production of specific stereoisomers. acs.org For example, understanding how the binding of non-natural substrates can lead to an inverted stereopreference provides a basis for engineering STRs to selectively produce either the (S)- or (R)-enantiomer of a desired product. acs.org
Development of Alkaloid Libraries via Engineered Strictosidine Synthase
The successful engineering of strictosidine synthase with broadened substrate specificity and modified catalytic properties has paved the way for the development of extensive alkaloid libraries. researchgate.netresearchgate.net These libraries are valuable resources for drug discovery and pharmacological screening. nih.gov
A chemoenzymatic approach, combining the use of engineered STR variants with subsequent chemical or enzymatic modifications, has proven to be a powerful strategy. researchgate.netresearchgate.net For instance, novel strictosidine derivatives produced by engineered STRs can be further processed by other enzymes in the monoterpenoid indole alkaloid biosynthetic pathway, such as strictosidine glucosidase. researchgate.net This allows for the generation of a diverse range of complex alkaloid structures that would be difficult to synthesize through purely chemical means. researchgate.net
The ability to feed non-natural tryptamine analogs to engineered host organisms, such as Nicotiana benthamiana or yeast, that express the necessary biosynthetic enzymes, further expands the potential for creating new-to-nature alkaloids. biorxiv.orgfrontiersin.org This in vivo approach allows for the multi-step biosynthesis of complex molecules, starting from simple, synthetically accessible precursors. frontiersin.org The generation of halogenated and deuterated derivatives through this precursor-directed biosynthesis highlights the versatility of this platform for creating molecular diversity. biorxiv.org Ultimately, the continued evolution and engineering of strictosidine synthase will undoubtedly lead to the discovery of novel alkaloids with potentially valuable therapeutic properties. nih.gov
Biotechnological Applications and Synthetic Biology of 3alpha S Strictosidinium 1+ Production
Heterologous Expression Systems for Strictosidine (B192452) Synthase
Strictosidine synthase (STR) is the enzyme responsible for the stereospecific condensation of tryptamine (B22526) and secologanin (B1681713) to form 3alpha(S)-strictosidinium(1+). frontiersin.orgresearchgate.net The expression of this key enzyme in various non-native hosts is a cornerstone of metabolic engineering efforts.
Escherichia coli has been successfully utilized for the heterologous expression of active strictosidine synthase. researchgate.net Researchers have cloned the cDNA encoding strictosidine glucosidase (SGD), an enzyme that acts on strictosidine, from Rauvolfia serpentina and expressed the active enzyme in E. coli. capes.gov.br This was achieved without the need for codon optimization. nih.gov Similarly, strictosidine synthase from Rauvolfia serpentina was heterologously expressed in E. coli, and the purified recombinant enzyme was crystallized for structural analysis. researchgate.net These studies demonstrate the feasibility of producing key enzymes of the MIA pathway in bacterial systems.
Insect cell cultures, specifically from the fall armyworm Spodoptera frugiperda (Sf9), have proven to be an effective system for overexpressing plant-derived alkaloid biosynthetic enzymes. henriettesherbal.com The cDNAs for strictosidine synthase from Rauvolfia serpentina and berberine (B55584) bridge enzyme from Eschscholtzia californica have been successfully expressed in Sf9 cells using a baculovirus-based system. nih.govresearchgate.net This method resulted in the overproduction of catalytically active forms of these enzymes, with a maximum yield of 4 mg of purified, active enzyme per liter of cell culture for both enzymes. henriettesherbal.comnih.govresearchgate.net Functional expression of other enzymes involved in alkaloid biosynthesis, such as O-methyltransferases, has also been achieved in Sf9 cells. capes.gov.br
Nicotiana benthamiana has emerged as a powerful chassis for the heterologous production of plant specialized metabolites, including MIAs. mdpi.combohrium.com Its rapid growth and amenability to Agrobacterium-mediated transient expression make it an ideal system for reconstituting complex biosynthetic pathways. mdpi.comresearchgate.net The entire strictosidine biosynthetic pathway has been successfully reconstituted in N. benthamiana, producing the compound from central metabolism without the need for precursor feeding. biorxiv.orgnih.gov
In another application, heterologous overexpression of the Nothapodytes foetida strictosidine synthase gene in Ophiorrhiza rugosa, a plant that naturally produces the anticancer compound camptothecin, led to enhanced levels of this valuable alkaloid. researchgate.netresearchgate.net Similarly, hairy root cultures of Ophiorrhiza pumila have been engineered to overexpress strictosidine synthase, which also influenced the production of camptothecin. researchgate.net These examples highlight the potential of using plant hosts to not only produce strictosidine but also to boost the synthesis of downstream MIAs.
Insect Cell Cultures (e.g., Spodoptera frugiperda Sf9)
Reconstitution and Engineering of the Strictosidine Biosynthetic Pathway
Beyond expressing single enzymes, significant efforts have focused on reconstituting the entire multi-step pathway to strictosidine and optimizing its production through metabolic engineering.
The de novo synthesis of strictosidine in a heterologous host requires the coordinated expression of numerous enzymes. In a landmark study, the de novo production of strictosidine was achieved in Saccharomyces cerevisiae (yeast) by introducing 14 genes from the MIA pathway, along with seven additional genes to enhance secondary metabolism and deleting three native genes. researcher.lifempg.de
In Nicotiana benthamiana, the co-expression of 14 enzymes, including a crucial major latex protein-like (MLPL) enzyme from catmint (Nepeta), was necessary to achieve the highest yields of strictosidine. biorxiv.orgnih.gov This multi-enzyme approach allows for the complete pathway to be functional in the host, converting central metabolites into the final product.
| Host Organism | Number of Co-expressed Enzymes | Key Enzymes/Modifications | Outcome | Reference(s) |
| Saccharomyces cerevisiae | 21 (14 pathway, 7 enhancing) | Integration of 14 MIA pathway genes, 7 ancillary genes, 3 gene deletions. | De novo production of strictosidine. | researcher.lifempg.deresearchgate.net |
| Nicotiana benthamiana | 14 | Co-expression of 14 enzymes, including a major latex protein-like (MLPL) enzyme. | High-yield production of strictosidine from central metabolism. | biorxiv.orgnih.gov |
A major challenge in heterologous production is optimizing the flow of metabolites through the engineered pathway. Several strategies have been employed to enhance metabolic flux towards strictosidine.
In yeast, flux was increased by overexpressing genes like tHMGR and downregulating competing pathways, such as the ergosterol (B1671047) pathway, by deleting ERG9. researchgate.net Further improvements were made by integrating additional copies of native yeast genes and replacing others to specifically favor the production of geranyl pyrophosphate, a key precursor. researchgate.netresearchgate.net
In N. benthamiana, the inclusion of a major latex protein-like (MLPL) enzyme was found to be critical, increasing strictosidine production by over 60-fold. biorxiv.org Supplementing with geranyl pyrophosphate synthase (GPPS) also improved the yield approximately 5-fold. biorxiv.org These modifications demonstrate that identifying and alleviating bottlenecks in the pathway are crucial for maximizing the production of 3alpha(S)-strictosidinium(1+).
| Strategy | Host Organism | Specific Modification | Impact on Production | Reference(s) |
| Precursor Channeling | Saccharomyces cerevisiae | Deletion of ERG20 and replacement with AgGPPS2 and mFPS144. | Favors geranyl pyrophosphate production over farnesyl pyrophosphate. | researchgate.netresearchgate.net |
| Bottleneck Alleviation | Nicotiana benthamiana | Addition of major latex protein-like (MLPL) enzyme. | >60-fold increase in strictosidine production. | biorxiv.org |
| Precursor Supply Enhancement | Nicotiana benthamiana | Supplementation with geranyl pyrophosphate synthase (GPPS). | ~5-fold improvement in yield. | biorxiv.org |
| Pathway Optimization | Saccharomyces cerevisiae | Deletion of OYE2 and ATF1. | Improved strictosidine production titers. | researchgate.net |
Multi-Enzyme Co-expression Strategies
Synthetic Biology Approaches for De Novo Production
The de novo synthesis of 3α(S)-strictosidinium(1+), the universal precursor to over 3,000 monoterpene indole (B1671886) alkaloids (MIAs), in microbial hosts represents a landmark achievement in synthetic biology and metabolic engineering. pnas.orgresearchgate.net This endeavor has primarily focused on engineering yeast, such as Saccharomyces cerevisiae, to reconstruct the complex plant biosynthetic pathway, offering a promising alternative to extraction from native plant sources where it accumulates in low amounts. pnas.orgacs.org Engineering a yeast strain capable of producing strictosidine from simple carbon sources required the introduction of numerous heterologous genes and modifications to the host's native metabolism. pnas.org
A foundational study successfully produced strictosidine de novo in an S. cerevisiae host by introducing 14 known MIA pathway genes, alongside seven additional genes to enhance secondary metabolism and three gene deletions to prevent the diversion of intermediates. pnas.org This engineered yeast provides a critical platform for producing complex plant-derived alkaloids, enabling further engineering for non-natural derivatives and the identification of biosynthetic bottlenecks. pnas.org The successful reconstitution of the strictosidine pathway is a crucial first step for the sustainable and scalable manufacturing of high-value MIAs in microbial systems. mdpi.com
Design and Construction of Synthetic Genetic Circuits
The design and construction of synthetic genetic circuits are fundamental to programming a microbial host for the production of complex molecules like strictosidine. researchgate.net This process involves the careful selection and assembly of basic genetic elements, including promoters, open reading frames (ORFs) for the biosynthetic enzymes, and terminators, to ensure balanced expression and optimal pathway flux. wiley.com
In the context of strictosidine biosynthesis, genetic circuits were designed to express the multi-step pathway originating from the central yeast metabolite geranyl pyrophosphate (GPP). nih.govoup.com The construction involves synthesizing the required DNA fragments, often through de novo synthesis to optimize codon usage for the host organism, and assembling them into expression vectors. wiley.comsynbio-tech.com These vectors are then transformed into the yeast host. wiley.com
A key strategy in circuit design for MIA pathways is the use of different types of promoters to control the expression of pathway enzymes. For instance, a combination of inducible and constitutive promoters was used to decouple the growth and production phases, which can alleviate the metabolic burden on the yeast cells and prevent growth defects. oup.combiopacificmip.org In one engineered yeast platform, accessory enzymes like cytochrome P450 reductase (CPR) and CYB5 were integrated into the yeast genome, while P450 enzymes were expressed from single-copy vectors to reduce the stress on the endoplasmic reticulum (ER). oup.com
The table below details the core enzymes and their genetic sources used in constructing a functional de novo strictosidine biosynthetic pathway in yeast. nih.govfrontiersin.org
| Enzyme | Abbreviation | Gene Source Organism | Function in Pathway |
| Geraniol (B1671447) Synthase | GES | Catharanthus roseus | Converts GPP to geraniol. nih.gov |
| Geraniol 8-hydroxylase | G8H | Catharanthus roseus | Hydroxylates geraniol. nih.gov |
| 8-hydroxygeraniol oxidoreductase | GOR | Catharanthus roseus | Oxidizes 8-hydroxygeraniol. nih.gov |
| Iridoid Synthase / Cyclase | ISY | Catharanthus roseus | Catalyzes reductive cyclization to form nepetalactol. nih.gov |
| Iridoid Oxidase | IO | Catharanthus roseus | Oxidizes the iridoid ring. nih.gov |
| 7-deoxyloganetic acid transferase | 7DLGT | Catharanthus roseus | Glycosylates 7-deoxyloganetic acid. nih.gov |
| 7-deoxyloganic acid hydroxylase | 7DLH | Catharanthus roseus | Hydroxylates 7-deoxyloganic acid. nih.gov |
| Loganic acid O-methyltransferase | LAMT | Catharanthus roseus | Methylates loganic acid to form loganin (B1675030). nih.gov |
| Secologanin Synthase | SLS | Catharanthus roseus | Oxidizes loganin to produce secologanin. nih.gov |
| Tryptophan Decarboxylase | TDC | Catharanthus roseus | Converts tryptophan to tryptamine. wiley.com |
| Strictosidine Synthase | STR | Catharanthus roseus | Condenses tryptamine and secologanin to form strictosidine. nih.govwikipedia.org |
Pathway Optimization Strategies
Once a baseline de novo production of strictosidine is established, numerous strategies are employed to optimize the pathway and increase titers. Traditional bioproduct engineering often focuses on pathway optimization, which can be complicated by factors like product inhibition and toxicity. bohrium.com A key approach is the systematic identification and alleviation of metabolic bottlenecks.
Enhancing Precursor Supply: The biosynthesis of strictosidine requires two primary precursors: tryptamine and the monoterpenoid secologanin. hep.com.cn To bypass the complexities of engineering the entire pathway from central metabolism, some strategies utilize a semi-biosynthetic approach by feeding the yeast culture with commodity chemicals like geraniol and tryptamine. nih.govbiopacificmip.orgnih.gov This significantly reduces the metabolic load on the host. nih.gov For de novo synthesis, engineering focuses on increasing the endogenous supply of precursors like GPP by modifying the native mevalonate (B85504) (MVA) pathway in yeast. nih.gov Overexpression of key MVA pathway genes can enhance the pool of GPP available for geraniol synthesis. bohrium.com
Balancing Enzyme Expression and Activity: The efficiency of a multi-step biosynthetic pathway is often limited by the lowest-performing enzyme. nih.gov Genome mining for superior enzyme homologs from different plant species is an effective strategy to overcome such rate-limiting steps. nih.govnih.gov For example, studies have identified Geraniol 8-hydroxylase (G8H) enzymes from various plants that perform significantly better than the commonly used C. roseus G8H, leading to improved production of the downstream intermediate 8-hydroxygeraniol. nih.govnih.govresearchgate.net Furthermore, optimizing the expression levels of cytochrome P450 enzymes and their essential accessory proteins, such as CPR and cytochrome b5, is critical for achieving high titers. biopacificmip.org
Minimizing Competing Pathways: Host organisms have native metabolic pathways that can compete for essential precursors or metabolize pathway intermediates into undesired shunt products. researchgate.net In early strictosidine engineering work, researchers identified that yeast metabolizes the intermediate geraniol. pnas.org Deleting the genes responsible for this metabolism, specifically ATF1 (an alcohol acetyltransferase) and OYE2 (an NADPH oxidoreductase), resulted in a sixfold improvement in strictosidine production, highlighting the importance of attenuating competing native pathways. pnas.org
The following table summarizes key optimization strategies and their impact on the production of strictosidine and its precursors.
| Strategy | Target | Action | Outcome |
| Precursor Supply | Mevalonate (MVA) Pathway | Overexpress MVA pathway genes. | Increased GPP supply for geraniol synthesis. nih.govbohrium.com |
| Enzyme Optimization | Geraniol 8-hydroxylase (G8H) | Genome mining to identify superior G8H homologs from different plants. | Over 30-fold improvement in 8-hydroxygeraniol production compared to the starting strain. nih.govnih.gov |
| Pathway Balancing | P450s and Accessory Enzymes | Tune expression using auto-inducible promoters. | Decoupled growth and production phases, leading to robust strain health and titers of ~50 mg/L of strictosidine. biopacificmip.org |
| Host Engineering | Competing Yeast Pathways | Delete genes (OYE2, ATF1) that metabolize the intermediate geraniol. | Boosted strictosidine production sixfold. pnas.org |
| Systematic Evolution | Yeast Chassis | Use SCRaMbLE system for inducible genome rearrangements. | Identified genomic targets whose modification improved geraniol yield. nih.gov |
Sustainable Production of Strictosidine and Downstream Alkaloids
The development of yeast-based platforms that can produce strictosidine from simple, inexpensive feedstocks like geraniol and tryptamine is a significant step towards sustainability. biopacificmip.orgnih.gov A fed-batch fermentation platform using such an engineered yeast strain achieved strictosidine titers of approximately 50 mg/L. acs.orgbiopacificmip.orgnih.gov This not only enables the scalable isolation of pure strictosidine but also facilitates the production of novel, halogenated strictosidine analogues by feeding modified tryptamine precursors. acs.orgbiopacificmip.orgnih.gov
The engineered yeast strains serve as a living biofoundry, a chassis that can be further engineered to produce a wide array of complex downstream MIAs. biopacificmip.orgnih.gov The biosynthesis of all TIAs begins with the deglucosylation of strictosidine by the enzyme strictosidine-β-D-glucosidase (SGD), which creates a highly reactive intermediate that serves as a branching point for biosynthetic diversity. nih.gov By introducing additional enzymes from plant MIA pathways into the strictosidine-producing yeast, it is possible to reconstitute the pathways for medicinally important alkaloids, such as the anticancer agents vinblastine (B1199706) and vincristine, in a controlled and sustainable fermentation process. hep.com.cnacs.org
Ecological and Evolutionary Aspects of Strictosidine Biosynthesis
Ecological Role of Strictosidine (B192452) in Plant Interactions
Strictosidine is the central precursor to over 3,000 distinct MIAs, a class of alkaloids with significant ecological functions, including defense against herbivores and pathogens. researchgate.net The biosynthesis of these defense compounds is a key component of the plant's strategy to deter feeding by making the plant unpalatable or toxic. numberanalytics.com
The defensive mechanism often involves the activation of strictosidine through deglycosylation. researchgate.netoup.com This process is catalyzed by the enzyme strictosidine β-D-glucosidase (SGD), which hydrolyzes the glucose moiety of strictosidine. nih.govresearchgate.net This hydrolysis results in a highly reactive aglycone, which can cross-link and precipitate proteins. researchgate.netnih.govresearchgate.net This action is proposed to be a defense mechanism against herbivores, as it can interfere with their digestive processes. nih.govresearchgate.net
This "activation on demand" is a sophisticated defense strategy. Under normal physiological conditions, strictosidine and SGD are spatially separated within the plant cell to prevent autotoxicity. researchgate.net Strictosidine synthase (STR), the enzyme responsible for producing strictosidine, is localized in the vacuole, while SGD is found in the nucleus. nih.govresearchgate.net This subcellular compartmentalization prevents the premature activation of strictosidine. However, when a herbivore damages the plant tissue, this separation is disrupted, allowing SGD to come into contact with the vacuolar pool of strictosidine. researchgate.net The resulting rapid deglycosylation and formation of the reactive dialdehyde (B1249045) can then act as a deterrent. researchgate.net
Advanced Methodologies for Research on 3alpha S Strictosidinium 1+
High-Throughput Sequencing in Transcriptomic Analysis
Transcriptomic analysis, particularly through high-throughput sequencing, has been instrumental in identifying the genes responsible for the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), including the precursors to 3alpha(S)-strictosidinium(1+). nih.govfrontiersin.org By sequencing the complete set of RNA transcripts in a cell or tissue, researchers can create a snapshot of gene expression under specific conditions.
Deep transcriptome sequencing of various tissues from Catharanthus roseus, a primary source of these alkaloids, has generated hundreds of millions of sequence reads, leading to the assembly of tens of thousands of unique transcripts. nih.gov This large-scale approach provides a rich resource for discovering new genes and understanding the metabolic pathways at a molecular level. nih.gov Comparative transcriptome analysis between different plant tissues, such as leaves and roots, which have distinct TIA profiles, has been particularly insightful. nih.govoup.com These studies have employed methods like the construction of separate cDNA libraries and suppression subtractive hybridization to identify tissue-specific gene expression. nih.govoup.com For instance, transcripts for enzymes involved in the later stages of vindoline (B23647) biosynthesis were found to be restricted to aerial parts of the plant, while the machinery for strictosidine (B192452) synthesis is present in both leaves and roots. nih.govnih.gov This differential expression highlights the spatial regulation of the TIA pathway. frontiersin.org Such analyses have successfully identified genes for nearly all known enzymes in the TIA pathway and numerous regulatory genes, including transcription factors that control their expression. pnas.org
| Gene/Enzyme | Function in TIA Pathway | Identification Method | Key Findings |
| Strictosidine Synthase (STR) | Catalyzes the formation of strictosidine from tryptamine (B22526) and secologanin (B1681713). pnas.orgmdpi.com | Transcriptome Sequencing, cDNA Libraries. nih.govpnas.org | Expression is controlled by a complex network of transcription factors. pnas.org |
| Strictosidine β-D-Glucosidase (SGD) | Deglucosylates strictosidine to an unstable aglycone, a key activation step. um.esnih.gov | Suppression Subtractive Hybridization, EST Analysis. nih.gov | Transcripts were not detected in the root system of C. roseus cv. 'Dhawal'. nih.gov |
| Tryptophan Decarboxylase (TDC) | Converts tryptophan to tryptamine, a precursor of strictosidine. um.es | Transcriptome Sequencing. frontiersin.org | Gene expression correlates with alkaloid accumulation. frontiersin.org |
| Geraniol (B1671447) 10-hydroxylase (G10H) | An early enzyme in the secologanin branch of the pathway. mdpi.comuniversiteitleiden.nl | Transcriptome Sequencing. mdpi.com | Part of the secologanin biosynthesis pathway initiated in phloem-associated cells. um.es |
| ORCA Transcription Factors | Regulate the expression of several TIA biosynthetic genes, including STR. pnas.org | Gene-to-Metabolite Network Analysis. pnas.org | Bind to a jasmonate- and elicitor-responsive element in gene promoters. pnas.orgmdpi.com |
Mass Spectrometry-Based Proteomics for Enzyme Identification
Proteomics, the large-scale study of proteins, provides a direct view of the enzymatic machinery present in a cell. nih.gov Mass spectrometry (MS)-based proteomics has become a cornerstone for identifying and characterizing the enzymes involved in the biosynthesis of 3alpha(S)-strictosidinium(1+) and related alkaloids. nih.govnih.govnih.gov This approach typically involves separating a complex mixture of proteins, often by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), digesting the proteins into smaller peptides, and then analyzing the peptides by mass spectrometry (e.g., MALDI-MS/MS or LC-MS) to determine their identity by matching the data against protein sequence databases. nih.govnih.govbroadinstitute.org
Proteomic analyses of C. roseus cell cultures have successfully identified numerous proteins involved in TIA metabolism. nih.govwiley.com In one study, 88 protein spots were selected from 2D gels, leading to the identification of 58 proteins, including two isoforms of strictosidine synthase (STR), the enzyme that directly produces the precursor to 3alpha(S)-strictosidinium(1+). nih.gov Other identified enzymes included tryptophan synthase, which supplies the precursor tryptamine, and 12-oxophytodienoate reductase, which is involved in the biosynthesis of the regulatory hormone jasmonic acid. nih.gov More in-depth studies using multidimensional protein identification technology (MudPIT) have identified over 1,600 proteins, including 22 enzymes involved in TIA biosynthesis and 16 putative transporters. wiley.com These proteomic snapshots link protein presence and abundance to the metabolic state of the cells, such as the period of maximum alkaloid accumulation. nih.gov
| Enzyme/Protein Identified | Methodology | Biological Source | Significance |
| Strictosidine Synthase (STR) Isoforms | 2D-PAGE, MALDI-MS/MS. nih.gov | C. roseus cell suspension culture. nih.gov | Confirms the presence of the key enzyme for strictosidine synthesis. nih.gov |
| Tryptophan Synthase | 2D-PAGE, MALDI-MS/MS. nih.gov | C. roseus cell suspension culture. nih.gov | Involved in supplying the tryptamine precursor for the pathway. nih.gov |
| Terpenoid Biosynthesis Proteins | LC-MS/MS. tandfonline.com | Artemisia annua. tandfonline.com | Identifies proteins from the MEP and MVA pathways that provide the terpenoid precursor. tandfonline.com |
| Predicted Transporter Proteins | LC-MS/MS (MudPIT). wiley.com | C. roseus cell lines. wiley.com | Candidates for transporting TIA intermediates between cellular compartments. wiley.com |
| 12-oxophytodienoate reductase | 2D-PAGE, MALDI-MS/MS. nih.gov | C. roseus cell suspension culture. nih.gov | Involved in synthesizing jasmonic acid, a key regulator of TIA biosynthesis. nih.gov |
Spectrophotometric, HPLC, and Cell-Based Assays for Enzyme Activity
Quantifying the activity of enzymes in the strictosidine biosynthetic pathway is crucial for understanding its kinetics and regulation. A variety of assay methods have been developed, with High-Performance Liquid Chromatography (HPLC)-based assays being particularly powerful due to their precision, specificity, and sensitivity. nih.govnih.gov
An HPLC-based assay for strictosidine synthase allows for the simultaneous monitoring of the decrease in the substrate, tryptamine, and the formation of the product, strictosidine. nih.gov This method is highly effective for quantifying enzyme activity in crude cell-free extracts as well as with purified enzymes. nih.gov Given that some crude preparations contain strictosidine glucosidase activity, which degrades the product, measuring the secologanin-dependent decrease of tryptamine can provide a more accurate measure of synthase activity. nih.gov HPLC assays are also invaluable for characterizing enzyme kinetics (determining Kₘ and k꜋ₐₜ values) and for screening potential inhibitors or engineered enzyme variants with altered substrate specificities. mit.edunih.gov Other methods include enzymatic assays where secologanin concentration is determined by its complete conversion to strictosidine by a surplus of STR and tryptamine, followed by HPLC quantification of the strictosidine formed. core.ac.uk Cell-based assays, such as whole-cell assays using yeast or plant cells engineered to express specific enzymes, provide an in vivo context for assessing enzyme function and pathway flux. oup.comnih.gov
| Assay Type | Principle | Enzyme Targeted | Key Features |
| HPLC-Based Assay | Chromatographic separation and quantification of substrates and products (e.g., tryptamine, strictosidine). nih.govnih.gov | Strictosidine Synthase (STR). nih.gov | High precision, allows simultaneous monitoring of substrate consumption and product formation. nih.gov |
| Enzymatic Conversion Assay | Secologanin is converted to strictosidine by STR, which is then quantified by HPLC. core.ac.uk | Strictosidine Synthase (STR). core.ac.uk | Specific and stable method for quantifying secologanin in plant tissues. core.ac.uk |
| Whole Cell Assay | Engineered cells (e.g., yeast) expressing the enzyme are fed with substrates, and product formation is measured. oup.comnih.gov | Serpentine (B99607) Synthase, Strictosidine Synthase. oup.comnih.gov | Assesses enzyme function in a cellular context; useful for pathway reconstitution. oup.comnih.gov |
| Spectrophotometric Assay | Measures changes in light absorbance as the reaction proceeds (less common for STR). | General Enzyme Assays. | Continuous monitoring, but may lack specificity for complex mixtures. |
| Fluorescence-Based Assay | Utilizes fluorogenic substrates that release a fluorescent molecule upon enzymatic reaction. mdpi.com | General Hydrolytic Enzymes. mdpi.com | High sensitivity and suitable for high-throughput screening. mdpi.com |
Gene Editing and Gene Silencing Techniques (e.g., Virus-Induced Gene Silencing (VIGS))
Reverse genetics approaches, which involve perturbing a gene to observe the resulting phenotype, are powerful tools for confirming gene function in vivo. nih.gov Virus-Induced Gene Silencing (VIGS) has emerged as a rapid and effective method for functional genomics in plants like C. roseus that are challenging to transform stably. nih.govnih.govencyclopedia.pub
The VIGS technique utilizes a modified plant virus vector, such as the Tobacco Rattle Virus (TRV), to carry a fragment of a target plant gene. nih.govresearchgate.net When the plant is infected, its natural defense mechanism against viruses, post-transcriptional gene silencing (PTGS), is triggered. nih.gov This mechanism recognizes and degrades both the viral RNA and the homologous endogenous mRNA of the target gene, resulting in a transient "knockdown" of gene expression. researchgate.netnih.gov Researchers have successfully used the TRV-based VIGS system in C. roseus to silence genes involved in vindoline biosynthesis, confirming their function by observing changes in the plant's metabolite profile. nih.govnih.gov An improved VIGS method incorporates a marker gene like phytoene (B131915) desaturase (PDS), which causes a visible photobleached phenotype when silenced, making it easy to identify successfully silenced tissues. oup.com This approach has enabled the discovery of previously unknown enzymes in the TIA pathway, such as serpentine synthase. oup.com While VIGS is a transient method, newer virus-induced genome editing (VIGE) techniques using CRISPR/Cas systems delivered by viral vectors offer the potential for creating permanent, transgene-free edits. mdpi.com
| Technique | Vector System | Mechanism | Application in TIA Research |
| Virus-Induced Gene Silencing (VIGS) | Tobacco Rattle Virus (TRV) based vectors (pTRV1/pTRV2). nih.gov | Post-transcriptional gene silencing (PTGS) of a target gene initiated by a recombinant virus. nih.gov | Functional validation of TIA pathway genes in planta; discovery of new enzymes. oup.comnih.gov |
| VIGS with Marker Gene | pTRV2 vector modified to include a fragment of Phytoene Desaturase (PDS). oup.com | Silencing of the target gene and a visible marker gene simultaneously. oup.com | Improves efficiency and reproducibility by allowing easy identification of silenced tissues. oup.com |
| Petal Transient Expression | Agrobacterium-mediated transient expression in flower petals. frontiersin.org | Rapid, transient overexpression of a gene to assess its effect on metabolism. frontiersin.org | Used to confirm the positive regulatory role of the CrERF5 transcription factor on the MIA pathway. frontiersin.org |
| Virus-Induced Genome Editing (VIGE) | Various plant viral vectors (e.g., Geminivirus). mdpi.com | Viral delivery of CRISPR/Cas components for targeted genome editing. mdpi.com | Potential for creating stable, heritable mutations in TIA pathway genes without stable transformation. mdpi.com |
Structural Determination Techniques (e.g., X-ray Crystallography)
Determining the three-dimensional structure of enzymes provides unparalleled insight into their function, catalytic mechanism, and substrate specificity. crelux.com X-ray crystallography is a primary technique for obtaining high-resolution atomic models of biological macromolecules. glycoforum.gr.jp The process involves crystallizing a purified protein and then bombarding the crystal with X-rays; the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be built. crelux.comglycoforum.gr.jp
The structures of several key enzymes in the TIA pathway have been solved using this method. The crystal structure of strictosidine synthase (STR) from Rauvolfia serpentina was the first from this pathway to be determined, revealing a six-bladed β-propeller fold, a novel fold for a plant protein at the time. rcsb.org Structures of STR in complex with its substrates, tryptamine and secologanin, have elucidated the precise interactions in the active site that are responsible for its remarkable stereoselectivity, ensuring the formation of the correct 3-alpha(S) isomer. rcsb.org Structural analysis, combined with site-directed mutagenesis, has identified key catalytic residues, such as Glu-309, which is essential for the Pictet-Spengler reaction. rcsb.org The structure of strictosidine β-glucosidase, the enzyme that acts on strictosidine, has also been solved, showing a classic (β/α)₈ barrel fold. nih.govresearchgate.net These structural blueprints are invaluable for protein engineering efforts aimed at creating biocatalysts with new functionalities or for understanding the evolution of metabolic pathways. mit.eduacs.org
| Enzyme | Organism | Resolution (Å) | PDB ID | Key Structural Insights |
| Strictosidine Synthase (STR) | Rauvolfia serpentina | 2.30 | 2FP8 | Revealed a six-bladed β-propeller fold; identified key active site residues (e.g., Glu-309) and the basis for substrate binding. rcsb.org |
| Strictosidine Synthase (complex with tryptamine) | Rauvolfia serpentina | 2.15 | 2FP7 | Shows the precise binding mode of the tryptamine substrate. researchgate.net |
| Strictosidine β-D-Glucosidase (SGD) | Catharanthus roseus | 2.48 | 1V2L | Belongs to space group P42(1)2; enzyme was functionally expressed in E. coli for crystallization. nih.gov |
| Strictosidine Synthase (OpSTR) | Ophiorrhiza pumila | 1.60 - 2.05 | e.g., 6S8L | Showed an inverted binding mode for non-natural, small aldehyde substrates, explaining a switch in stereochemical outcome. acs.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
